Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate
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Description
Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H17N3O4S2 and its molecular weight is 355.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Methyl 4-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-5-methylthiophene-3-carboxylate is the N-methyl-d-aspartate (NMDA) receptor . NMDA receptors are ligand-gated ion channels that mediate a slow, Ca2+ permeable component of excitatory synaptic currents . These receptors are involved in several important brain functions, including learning and memory .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the NMDA receptor . It prevents large degree receptor activation in the presence of high level Glu/Gly, while augmenting receptor activation at low level Glu/Gly . This modulation reduces the overall current that flows after receptor activation and the flux of Ca2+ ion relative to monovalent cations .
Biochemical Pathways
The modulation of NMDA receptors by this compound affects the calcium signaling pathway . By reducing the Ca2+ permeability of the NMDA receptors, it attenuates the downstream effects of calcium signaling, which include various cellular processes such as synaptic plasticity, gene expression, and cell survival .
Pharmacokinetics
It is soluble in dmso, suggesting that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the overall current that flows after NMDA receptor activation and a decrease in the flux of Ca2+ ions relative to monovalent cations . This modulation of NMDA receptor function could be beneficial in conditions where attenuation of NMDA receptor function is desired, such as neurodegenerative disease and acute injury .
Biochemical Analysis
Biochemical Properties
EU1794-4 plays a crucial role in biochemical reactions, particularly as an allosteric modulator of the NMDA receptor . It interacts with the receptor to prevent large degree receptor activation in the presence of high level Glu/Gly .
Cellular Effects
EU1794-4 has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the NMDA receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of EU1794-4 involves its interaction with the NMDA receptor. It exerts its effects at the molecular level by preventing large degree receptor activation in the presence of high level Glu/Gly . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of EU1794-4 change over time. It has been observed that EU1794-4 increases the fraction of time the channel is open by nearly 1.5-fold, yet reduces single-channel conductance . This has the net overall effect of reducing the macroscopic current .
Properties
IUPAC Name |
methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-4-7-6(2)22-12(10(7)13(20)21-3)16-9(18)5-8-11(19)17-14(15)23-8/h8H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMFQKHLIFUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N=C(S2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.